molecular formula C8H12ClN3O B1473292 3-(Azetidin-3-yloxy)-6-methylpyridazine hydrochloride CAS No. 2097952-80-0

3-(Azetidin-3-yloxy)-6-methylpyridazine hydrochloride

Cat. No.: B1473292
CAS No.: 2097952-80-0
M. Wt: 201.65 g/mol
InChI Key: BPXAHMWKGXFNPC-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)-6-methylpyridazine hydrochloride is a useful research compound. Its molecular formula is C8H12ClN3O and its molecular weight is 201.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

  • Synthesis and Antibacterial Properties : A series of stereochemically pure azetidinyl-quinolines and naphthyridines, including derivatives with the azetidine moiety, were synthesized. These compounds demonstrated significant antibacterial activity, with the stereochemistry of azetidine being critical for in vitro activity and oral efficacy (Frigola et al., 1995).

Antifibrotic and Anticancer Agents

  • Pharmacokinetics of ALK5 Inhibitor : An investigation into the pharmacokinetics of a novel ALK5 inhibitor, which has implications in renal and hepatic fibrosis and anti-metastatic effects on breast cancer, was conducted. This study is significant in understanding the distribution and metabolism of such compounds (Y. W. Kim et al., 2008).

Analgesic and Anti-Inflammatory Agents

  • Synthesis and Evaluation of Quinoline Derivatives : Novel quinoline derivatives bearing azetidinones scaffolds were synthesized and evaluated for anti-inflammatory and analgesic activities. These derivatives showed significant activity compared to control groups, highlighting their potential therapeutic applications (Gupta & Mishra, 2016).

Synthesis of Novel Compounds

  • Construction of CF3-Containing Compounds : Research on 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones showed their transformation into various novel compounds with potential applications in different therapeutic areas. The study explored the synthesis and transformation of these compounds into various derivatives (Hang Dao Thi et al., 2018).

Antibacterial and Antifungal Activities

  • Novel Bioactive Compounds Derived from Azetidinone : A series of new 2-azetidinone derivatives were synthesized and showed excellent antibacterial and antifungal activities. This research highlights the potential of azetidinone derivatives in developing new antimicrobial agents (Ayyash & Habeeb, 2019).

Properties

IUPAC Name

3-(azetidin-3-yloxy)-6-methylpyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-6-2-3-8(11-10-6)12-7-4-9-5-7;/h2-3,7,9H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXAHMWKGXFNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.